![molecular formula C14H22BrN3O B4766528 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide](/img/structure/B4766528.png)
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide
Übersicht
Beschreibung
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of pyrazole derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide involves the modulation of various cellular pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression and is involved in adipocyte differentiation and glucose metabolism.
Biochemical and Physiological Effects:
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and degradation. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide in lab experiments is its specificity for COX-2 and PPAR-γ. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. However, the compound may have off-target effects that need to be carefully evaluated. Another limitation is the need for specialized equipment and expertise to synthesize and analyze the compound.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Another direction is to investigate its effects on other cellular pathways and targets. This may lead to the discovery of new therapeutic applications for the compound. Additionally, the development of new synthesis methods and analogs of the compound may improve its potency and selectivity.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. The compound has been tested in vitro and in vivo for its ability to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-cycloheptylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O/c1-10-13(15)9-18(17-10)11(2)14(19)16-12-7-5-3-4-6-8-12/h9,11-12H,3-8H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWHFJCJDLMNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.